molecular formula C10H11N3O B1604343 [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine CAS No. 944450-79-7

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine

Cat. No.: B1604343
CAS No.: 944450-79-7
M. Wt: 189.21 g/mol
InChI Key: ZJSXOFYVSVJPHZ-UHFFFAOYSA-N
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Description

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine: is a chemical compound with the molecular formula C10H11N3O. It is primarily used for research purposes in various scientific fields, including chemistry, biology, and medicine . This compound features a phenyl ring substituted with a methyl group and an oxadiazole ring, making it a unique structure for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine typically involves the reaction of 3-methyl-1,2,4-oxadiazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is used to study the effects of oxadiazole derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its effects on different biological pathways to identify potential drug candidates .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine apart from similar compounds is its specific substitution pattern and the presence of both the oxadiazole and phenylmethylamine groups. This unique combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSXOFYVSVJPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640214
Record name 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-79-7
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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